molecular formula C11H15NO B15341636 (1S)-1-(4-methoxyphenyl)but-3-en-1-amine

(1S)-1-(4-methoxyphenyl)but-3-en-1-amine

Cat. No.: B15341636
M. Wt: 177.24 g/mol
InChI Key: WBMRSSYURLNGNH-NSHDSACASA-N
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Description

(1S)-1-(4-methoxyphenyl)but-3-en-1-amine is an organic compound characterized by the presence of a methoxyphenyl group attached to a butenylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-methoxyphenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and allylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzaldehyde and allylamine under acidic or basic conditions.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Utilizing catalytic hydrogenation techniques to achieve high yields and purity.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-methoxyphenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

(1S)-1-(4-methoxyphenyl)but-3-en-1-amine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a precursor in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (1S)-1-(4-methoxyphenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-hydroxyphenyl)but-3-en-1-amine: Similar structure with a hydroxy group instead of a methoxy group.

    (1S)-1-(4-chlorophenyl)but-3-en-1-amine: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

(1S)-1-(4-methoxyphenyl)but-3-en-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S)-1-(4-methoxyphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H15NO/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8,11H,1,4,12H2,2H3/t11-/m0/s1

InChI Key

WBMRSSYURLNGNH-NSHDSACASA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CC=C)N

Canonical SMILES

COC1=CC=C(C=C1)C(CC=C)N

Origin of Product

United States

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